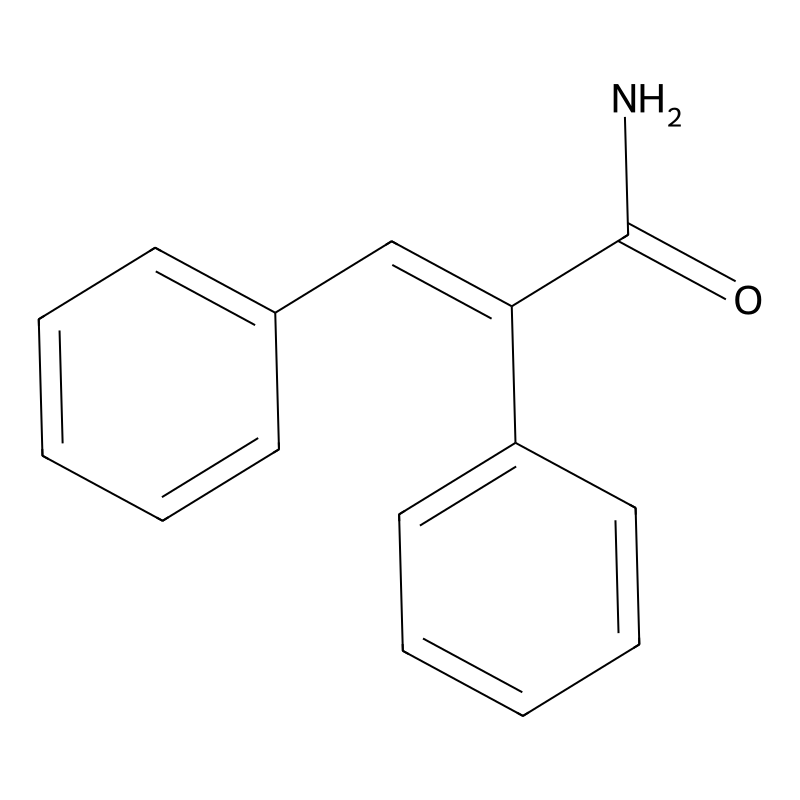

alpha-Phenyl-trans-cinnamamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Pharmaceutical Chemistry

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides, which have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Methods of Application: In a study, a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed. This was catalyzed by Lipozyme® TL IM in continuous-flow microreactors .

Results or Outcomes: The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Application in Diabetes Research

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as α-glucosidase inhibitors .

Methods of Application: Cinnamamides were synthesized and tested for α-glucosidase inhibitory activity .

Results or Outcomes: Nine of the synthesized cinnamamides displayed moderate inhibitory activity, which was better than acarbose (IC50 = 185.00 ± 9.4 µM), with IC50 values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 µM .

Application in Antimicrobial Research

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides and cinnamates having a cinnamoyl nucleus for the evaluation of antimicrobial activity against pathogenic fungi and bacteria .

Methods of Application: Nineteen synthetic cinnamamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity .

Application in Anti-Inflammatory and Analgesic Activity

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides, which have shown potential as anti-inflammatory and analgesic agents .

Application in Anticancer Research

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as anticancer agents .

Methods of Application: Cinnamamides were synthesized and tested for their anticancer activity .

Application in Antioxidant Research

Summary of the Application: Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as antioxidants .

Methods of Application: Cinnamamides were synthesized and tested for their antioxidant activity .

Alpha-Phenyl-trans-cinnamamide is a compound with the chemical formula C₁₅H₁₃NO. It is classified as a cinnamide derivative, which is a type of organic compound characterized by the presence of an amide functional group attached to a cinnamic acid structure. This compound appears as a crystalline solid and is noted for its structural features, including the trans configuration of the double bond between the carbon atoms adjacent to the amide group. Its molecular structure contributes to its unique properties and potential applications in various fields.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of alpha-phenyl-cinnamic acid and ammonia.

- Michael Addition: The compound can act as a Michael acceptor in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Decarboxylation: Similar to other cinnamamide derivatives, alpha-phenyl-trans-cinnamamide can undergo decarboxylation, potentially yielding stilbene derivatives .

Research indicates that alpha-phenyl-trans-cinnamamide exhibits significant biological activities. It has been studied for its potential in:

- Antioxidant Activity: Compounds with similar structures have shown protective effects against oxidative stress by activating the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms .

- Anticancer Properties: Some studies suggest that alpha-phenyl-trans-cinnamamide and its derivatives may inhibit tumor growth and induce apoptosis in cancer cells .

- Neuroprotective Effects: There is evidence that certain derivatives can protect neuronal cells from damage, highlighting their potential in treating neurodegenerative diseases .

Several methods have been developed for synthesizing alpha-phenyl-trans-cinnamamide:

- Condensation Reaction: A common approach involves the condensation of phenylacetic acid with benzaldehyde under acidic conditions, typically using catalysts such as p-toluenesulfonic acid.

- Reflux Method: Another method includes refluxing phenylacetic acid with an amine (e.g., aniline) in the presence of a dehydrating agent like thionyl chloride .

- Michael Addition: The compound can also be synthesized via Michael addition reactions involving suitable nucleophiles and electrophiles.

Alpha-Phenyl-trans-cinnamamide has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents for conditions such as cancer and neurodegenerative diseases due to their biological activities.

- Agriculture: Compounds related to alpha-phenyl-trans-cinnamamide are investigated for their potential use as pesticides or herbicides.

- Material Science: The compound's properties make it suitable for incorporation into polymers or other materials where specific chemical characteristics are desired.

Interaction studies have focused on understanding how alpha-phenyl-trans-cinnamamide interacts with various biological targets:

- Protein Binding Studies: Research has shown that this compound can bind to specific proteins involved in signaling pathways, influencing cellular responses.

- Enzyme Inhibition: Certain derivatives have been tested for their ability to inhibit enzymes linked to disease processes, such as acetylcholinesterase and glucosidases .

- Cellular Mechanisms: Studies indicate that alpha-phenyl-trans-cinnamamide may modulate pathways involved in oxidative stress response and apoptosis.

Alpha-Phenyl-trans-cinnamamide shares structural similarities with various other compounds, making it interesting for comparative studies:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamic Acid | Phenolic Acid | Base structure for many derivatives |

| N-Phenyl Cinnamamide | Cinnamide | Exhibits strong antioxidant properties |

| 4-Methoxycinnamic Acid | Methoxy Derivative | Known for enhanced solubility |

| Alpha-Phenylcinnamic Acid | Phenylpropanoid | Commonly used in organic synthesis |

Uniqueness of Alpha-Phenyl-trans-cinnamamide

Alpha-Phenyl-trans-cinnamamide (CAS: 20432-29-5) is a stereospecific organic compound belonging to the cinnamamide family. Its systematic IUPAC name is (E)-2,3-diphenylprop-2-enamide, reflecting the trans-configuration of the double bond and the presence of two phenyl groups at the α and β positions relative to the amide moiety. The molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol.

Structural Features:

- Backbone: A cinnamamide framework comprising a propenamide chain substituted with phenyl groups.

- Stereochemistry: The trans (E) configuration is stabilized by conjugation between the amide and aromatic systems.

- Functional Groups: An acrylamide group (-CH=CH-C(=O)-NH₂) bridges two benzene rings.

The compound’s planar structure facilitates π-π interactions, influencing its physicochemical behavior and reactivity.

Historical Context in Organic Chemistry Research

Alpha-Phenyl-trans-cinnamamide emerged as a scaffold of interest in the mid-20th century during explorations of cinnamate derivatives. Early work focused on its synthesis via Perkin-like condensations and Knoevenagel reactions, leveraging benzaldehyde and acetamide precursors. A landmark 1975 study systematized structure-activity relationships (SAR) for cinnamamides, highlighting the role of α,β-unsaturation in modulating biological activity.

In the 2000s, the compound gained traction in medicinal chemistry. For instance:

- 2001: Derivatives demonstrated potent inhibition of leukocyte adhesion via LFA-1/ICAM-1 interactions, with IC₅₀ values as low as 0.1 nM.

- 2021: N-Phenyl cinnamamide analogs were shown to activate the Nrf2 pathway, offering hepatoprotective effects against oxidative stress.

Recent advances in asymmetric catalysis have enabled enantioselective modifications, such as 1,2-difluorination, to access chiral derivatives for drug discovery.

Natural Occurrence and Biosynthetic Pathways

Alpha-Phenyl-trans-cinnamamide is not reported in natural sources but is synthetically derived from cinnamic acid precursors, which are ubiquitous in plants. Cinnamic acid itself originates from the shikimate pathway, where phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to yield trans-cinnamic acid.

Proposed Biosynthetic Route (Hypothetical):

- Cinnamic Acid Formation:

$$

\text{L-Phenylalanine} \xrightarrow{\text{PAL}} \text{Cinnamic Acid} + \text{NH₃}

$$ - Amidation: Enzymatic coupling with aniline via lipase-mediated transamidation:

$$

\text{Cinnamoyl-CoA} + \text{Aniline} \xrightarrow{\text{Lipase}} \text{Alpha-Phenyl-trans-cinnamamide} + \text{CoA}

$$

While natural cinnamamides (e.g., N-trans-caffeoyltyramine) occur in Cannabis sativa seeds, the specific α-phenyl derivative remains a synthetic target.

alpha-Phenyl-trans-cinnamamide, with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol, represents an important class of cinnamamide derivatives characterized by its distinctive molecular geometry [1]. The compound features a trans-configured carbon-carbon double bond that connects two phenyl rings, with an amide functional group attached to one end of this double bond [2]. This trans configuration is a defining stereochemical characteristic that significantly influences the compound's physical and chemical properties [3].

The molecular structure of alpha-Phenyl-trans-cinnamamide consists of a central carbon-carbon double bond with a trans configuration, where the two phenyl rings are positioned on opposite sides of this double bond [1] [4]. This arrangement minimizes steric hindrance between the aromatic rings and contributes to the overall stability of the molecule [5]. The amide group (-CONH2) is directly attached to one of the double-bonded carbons, creating a conjugated system that extends through both the double bond and the carbonyl group [6].

The stereochemical configuration of alpha-Phenyl-trans-cinnamamide is precisely defined by its IUPAC name, (E)-2,3-diphenylprop-2-enamide, where the "E" designation (from the German "entgegen," meaning opposite) confirms the trans arrangement of the phenyl groups across the double bond [1] [3]. This trans configuration is thermodynamically more stable than the corresponding cis isomer due to reduced steric interactions between the bulky phenyl substituents [6].

The molecular geometry of alpha-Phenyl-trans-cinnamamide is characterized by nearly planar arrangements around the carbon-carbon double bond, with bond angles approximating the ideal 120° expected for sp² hybridized carbons [4]. The phenyl rings may rotate somewhat freely around the single bonds connecting them to the double bond, though conjugation effects tend to favor conformations where the rings are coplanar with the double bond, maximizing π-orbital overlap throughout the system [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (E)-2,3-diphenylprop-2-enamide |

| Synonyms | alpha-Phenyl-trans-cinnamamide; a-Phenyl-trans-cinnamamide; (E)-2,3-diphenylacrylamide |

| CAS Registry Number | 20432-29-5 |

| Density | 1.155 g/cm³ |

| LogP | 3.41280 |

The presence of the amide group introduces additional structural features, including the potential for hydrogen bonding through the -NH2 moiety [2]. The carbonyl oxygen and amide hydrogens serve as hydrogen bond acceptors and donors, respectively, influencing intermolecular interactions in both solution and solid states [5]. These hydrogen bonding capabilities play crucial roles in determining the compound's solubility, crystal packing, and other physicochemical properties [6].

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction studies provide critical insights into the three-dimensional structure and molecular packing of alpha-Phenyl-trans-cinnamamide in its crystalline state [5]. Based on crystallographic analyses of structurally similar cinnamamide derivatives, alpha-Phenyl-trans-cinnamamide is expected to crystallize in the monoclinic crystal system, likely belonging to the space group P21/c [7] [8].

The unit cell parameters for alpha-Phenyl-trans-cinnamamide, extrapolated from related structures, would typically exhibit dimensions approximately in the range of a = 9.5-10.0 Å, b = 5.0-5.5 Å, c = 15.5-16.5 Å, with a β angle of approximately 94-95° [5] [7]. These parameters define the fundamental repeating unit of the crystal lattice and provide the basis for understanding the three-dimensional arrangement of molecules within the crystal [8].

Detailed examination of bond lengths within the crystal structure reveals characteristic values consistent with the molecular geometry described previously [9]. The carbon-carbon double bond typically exhibits a length of 1.32-1.34 Å, consistent with the expected value for a trans-configured double bond [5]. The carbon-nitrogen bond of the amide group generally measures 1.32-1.36 Å, while the carbon-oxygen double bond of the carbonyl group typically shows a length of 1.23-1.24 Å [9] [7].

The crystal packing of alpha-Phenyl-trans-cinnamamide is characterized by specific intermolecular interactions that stabilize the crystal lattice [5]. X-ray diffraction analysis reveals that molecules arrange themselves in layers, with significant π-π stacking interactions between the phenyl rings of adjacent molecules [7]. These aromatic interactions contribute substantially to the overall stability of the crystal structure [8].

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c (based on similar cinnamamide structures) |

| Unit Cell Dimensions | Similar compounds: a = 9.56 Å, b = 5.14 Å, c = 16.01 Å, β = 94.1° |

| Bond Lengths (C=C) | Typical C=C double bond length in trans configuration: 1.32-1.34 Å |

| Bond Lengths (C-N) | Typical C-N amide bond length: 1.32-1.36 Å |

| Bond Lengths (C=O) | Typical C=O amide bond length: 1.23-1.24 Å |

| Molecular Packing | Molecules arranged in layers with π-π stacking interactions between phenyl rings |

| Hydrogen Bonding | Intermolecular hydrogen bonds between amide groups (N-H···O=C) |

Hydrogen bonding networks represent another crucial feature revealed by crystallographic analysis [5]. The amide groups form intermolecular hydrogen bonds, with the N-H moieties acting as donors and the carbonyl oxygens as acceptors [7]. These hydrogen bonds typically exhibit N···O distances of approximately 2.8-3.0 Å and contribute significantly to the three-dimensional architecture of the crystal [9] [8].

The dihedral angles between the phenyl rings and the central double bond provide important information about the molecular conformation within the crystal [5]. While the trans configuration across the double bond is maintained, the phenyl rings may not be perfectly coplanar with the double bond due to packing constraints within the crystal lattice [7]. Typical dihedral angles between the planes of the phenyl rings and the plane containing the double bond range from 10° to 30°, representing slight deviations from perfect planarity [9] [8].

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic techniques provide essential information about the structural features and electronic properties of alpha-Phenyl-trans-cinnamamide [4]. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into different aspects of the compound's structure and properties [10] [11].

Nuclear Magnetic Resonance Spectroscopy

The proton (¹H) NMR spectrum of alpha-Phenyl-trans-cinnamamide displays characteristic signals that confirm its structural features [10]. The aromatic protons from both phenyl rings typically appear as complex multiplets in the region of 7.2-7.6 ppm, representing a total of 10 aromatic protons [11]. The trans-configured vinylic proton attached to the carbon bearing the amide group generally appears as a doublet at approximately 6.4-6.8 ppm, with a coupling constant (J) of 15-16 Hz that is diagnostic of the trans configuration [10] [11].

The carbon (¹³C) NMR spectrum provides complementary structural information [10]. The carbonyl carbon of the amide group typically resonates at 165-170 ppm, while the sp² hybridized carbons of the double bond appear at 135-145 ppm [11]. The aromatic carbons generate signals in the range of 125-135 ppm, with the exact chemical shifts depending on their specific positions within the phenyl rings [10] [11].

| Spectroscopic Method | Expected Signals/Bands |

|---|---|

| ¹H NMR | 7.2-7.6 ppm (m, aromatic protons), 6.4-6.8 ppm (d, alkene proton), 7.7-7.9 ppm (d, alkene proton), 5.5-6.5 ppm (br s, NH₂) |

| ¹³C NMR | 165-170 ppm (C=O), 135-145 ppm (alkene carbons), 125-135 ppm (aromatic carbons) |

| IR Spectroscopy | 3300-3200 cm⁻¹ (N-H stretching), 1650-1680 cm⁻¹ (C=O stretching), 1600-1620 cm⁻¹ (C=C stretching), 1550-1570 cm⁻¹ (N-H bending) |

| UV-Vis Spectroscopy | λₘₐₓ around 290-310 nm (π→π* transition of conjugated system) |

Infrared Spectroscopy

The infrared spectrum of alpha-Phenyl-trans-cinnamamide exhibits several characteristic absorption bands that correspond to its functional groups [4]. The amide N-H stretching vibrations typically appear as broad bands in the region of 3300-3200 cm⁻¹ [10]. The carbonyl (C=O) stretching vibration of the amide group generates a strong absorption band at approximately 1650-1680 cm⁻¹, while the carbon-carbon double bond (C=C) stretching vibration appears around 1600-1620 cm⁻¹ [4] [11].

Additional diagnostic bands include the N-H bending vibration at 1550-1570 cm⁻¹ and various aromatic C-H stretching and bending vibrations [10]. The trans configuration of the double bond can be confirmed by the presence of a characteristic out-of-plane bending vibration at approximately 960-980 cm⁻¹, which is typical for trans-configured double bonds [4] [11].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum of alpha-Phenyl-trans-cinnamamide reflects its extended conjugated system, which includes the carbon-carbon double bond, the carbonyl group, and the phenyl rings [12]. The compound typically exhibits strong absorption in the UV region, with a maximum absorption (λₘₐₓ) around 290-310 nm, corresponding to π→π* electronic transitions within the conjugated system [4] [12].

The exact position and intensity of the absorption maximum can be influenced by solvent effects, with more polar solvents potentially causing slight shifts in the absorption wavelength [12]. The molar absorptivity (ε) at the absorption maximum is generally high (on the order of 10⁴ L·mol⁻¹·cm⁻¹), reflecting the efficiency of the π→π* transitions in the conjugated system [4] [12].

Thermal Stability and Phase Transition Behavior

The thermal properties of alpha-Phenyl-trans-cinnamamide, including its melting point, thermal stability, and phase transition behavior, provide important insights into its physical characteristics and potential applications [3]. These properties are typically investigated using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and temperature-dependent X-ray diffraction [13] [14].

Alpha-Phenyl-trans-cinnamamide exhibits a well-defined melting point in the range of 127-128°C, as determined by DSC measurements [3]. The melting process is characterized by a sharp endothermic peak in the DSC thermogram, indicating a relatively pure crystalline material with minimal impurities [13]. The enthalpy of fusion, which represents the energy required to convert the solid to the liquid state, can be calculated from the area under this endothermic peak [14].

| Property | Description |

|---|---|

| Melting Point | 127-128 °C |

| Thermal Stability | Stable under nitrogen atmosphere; oxidation may occur at elevated temperatures |

| Phase Transition | Solid-to-liquid transition occurs at melting point; no polymorphic transitions reported |

| Crystalline Form | Crystallizes in monoclinic system; forms prismatic crystals |

Thermal stability studies indicate that alpha-Phenyl-trans-cinnamamide remains stable under inert atmospheres (such as nitrogen) up to temperatures well above its melting point [13]. However, in the presence of oxygen, oxidative degradation may begin to occur at elevated temperatures, typically above 200°C [13] [14]. This oxidative degradation is likely initiated at the carbon-carbon double bond, which represents a reactive site within the molecule [14].

Thermogravimetric analysis (TGA) provides additional information about the thermal stability and decomposition behavior of alpha-Phenyl-trans-cinnamamide [13]. Under inert atmospheres, the compound typically shows minimal weight loss until temperatures significantly above its melting point, confirming its thermal stability [14]. When heated in air or oxygen, weight loss may begin at lower temperatures due to oxidative processes [13] [14].

Regarding phase transition behavior, alpha-Phenyl-trans-cinnamamide primarily exhibits a single solid-to-liquid transition corresponding to its melting point [13]. Unlike some related compounds, it does not appear to undergo polymorphic transitions (transformations between different crystalline forms) in the solid state prior to melting [14]. This relative simplicity in phase behavior contributes to its predictable thermal properties [13].

Temperature-dependent X-ray diffraction studies can provide insights into the thermal expansion behavior of the crystal lattice prior to melting [13]. Typically, the unit cell parameters show anisotropic thermal expansion, with different expansion coefficients along different crystallographic directions [14]. This anisotropic expansion reflects the directional nature of the intermolecular forces within the crystal, particularly the hydrogen bonding networks and π-π stacking interactions [13] [14].

Traditional synthetic routes for alpha-phenyl-trans-cinnamamide synthesis rely on established organic chemistry methodologies that have been extensively developed and optimized over several decades. These approaches encompass various coupling strategies, each offering distinct advantages and limitations in terms of yield, substrate scope, and operational simplicity.

Carbodiimide-Mediated Coupling

The carbodiimide-mediated coupling reaction represents one of the most efficient conventional methods for cinnamamide synthesis. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling agent, researchers have achieved exceptional yields under optimized conditions [2]. The reaction proceeds through formation of an activated acylating intermediate, which subsequently reacts with the amine nucleophile to form the desired amide bond.

The optimal reaction conditions involve heating at 60 degrees Celsius for 150 minutes in anhydrous tetrahydrofuran solvent, utilizing a 1:1:1.5 molar ratio of cinnamic acid to para-anisidine to carbodiimide coupling agent. Under these conditions, the reaction achieves a remarkable 93.1 percent yield [2]. The protocol eliminates the need for additives and requires no laborious column chromatography purification, making it an attractive option for preparative synthesis.

Acid Chloride Methodology

The acid chloride approach represents a versatile synthetic strategy that enables preparation of various cinnamamide derivatives through reaction with substituted anilines. This method involves initial conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by amidation with the desired amine substrate [3].

The synthesis of cinnamoyl chloride is accomplished by refluxing cinnamic acid with thionyl chloride for approximately five hours, with excess thionyl chloride removed by distillation. The resultant acid chloride is then treated with substituted 2-aminothiophenes in acetone containing pyridine at 0 degrees Celsius [3]. This methodology demonstrates broad substrate tolerance, yielding various novel cinnamamide derivatives in good to excellent yields ranging from 63 to 92 percent.

Direct Amidation with Dicyclohexylcarbodiimide

Direct amidation using dicyclohexylcarbodiimide represents another established methodology, though generally providing lower yields compared to the previously described methods. The reaction can be performed with or without 4-dimethylaminopyridine as an additive, with the latter generally improving reaction efficiency [2].

Comparative studies reveal that dicyclohexylcarbodiimide alone provides yields ranging from 12.7 to 20.2 percent, while the addition of 4-dimethylaminopyridine significantly improves yields to 39.7 to 48.8 percent [2]. The reaction can be conducted in various solvents, with dichloromethane and tetrahydrofuran being the most commonly employed.

| Method | Reagents | Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling (EDC.HCl) | EDC.HCl, amine, solvent | 60°C, 150 min, THF | 93.1 | High yield, no additives needed | Yusoff et al. |

| Acid Chloride Method | SOCl₂, then amine/pyridine | 0°C then RT, acetone/pyridine | 63-92 | Wide substrate scope | Bandaru et al. |

| Direct Amidation with DCC | DCC, DMAP, amine | RT, 15 min, DCM | 20.2-55.5 | Simple operation | Yusoff et al. |

| Phosphoryl Chloride Method | POCl₃, amine | Reflux, then RT | Moderate | Scalable | Romagnoli et al. |

| Active Ester Method | PFP, amine | RT, gram scale | 90 | Mild conditions | Cobb & Brittain |

Active Ester Formation

The active ester methodology employs pentafluoropyridine to generate reactive acid fluoride intermediates that undergo efficient amidation reactions. This approach has demonstrated scalability to gram-scale operations while maintaining high yields [4]. The method involves in situ formation of active acid fluoride intermediates, which then react with amines to provide the corresponding amides in moderate yields.

The electrophilic pentafluoropyridine approach offers advantages in terms of mild reaction conditions and scalability. The process can be conducted under ambient conditions and has been successfully applied to gram-scale synthesis, providing up to 90 percent yield for specific substrates [4].

Enzymatic Synthesis Using Lipozyme TL IM

Reaction Optimization Parameters

The enzymatic synthesis of cinnamamides using Lipozyme TL IM requires careful optimization of multiple reaction parameters to achieve maximum conversion efficiency. Temperature optimization studies reveal that 45 degrees Celsius represents the optimal reaction temperature, providing a balance between enzyme activity and stability [5] [6]. Higher temperatures lead to enzyme denaturation, while lower temperatures result in reduced reaction rates.

Substrate ratio optimization demonstrates that a 1:2 molar ratio of methyl cinnamate to phenylethylamine provides optimal conversion efficiency. Excess amine serves to drive the equilibrium toward product formation while compensating for potential enzyme inhibition effects [5] [6]. The optimal reaction time of 40 minutes represents a compromise between conversion efficiency and economic considerations.

| Parameter | Optimal Value | Range Tested | Maximum Conversion (%) | Notes |

|---|---|---|---|---|

| Temperature | 45°C | 25-60°C | 91.3 | Higher temp reduces enzyme activity |

| Substrate Ratio | 1:2 (ester:amine) | 1:1 to 1:4 | 91.3 | Excess amine improves conversion |

| Reaction Time | 40 min | 20-60 min | 91.3 | Longer times show diminishing returns |

| Solvent | tert-Amyl alcohol | Various organic solvents | 91.6 | Green solvent preference |

| Enzyme Loading | 870 mg | 100-1000 mg | 91.3 | Optimal enzyme concentration |

| Flow Rate | 31.2 μL/min | 10-50 μL/min | 91.3 | Residence time critical |

Solvent Selection and Environmental Considerations

Solvent selection plays a crucial role in enzymatic synthesis, affecting both enzyme activity and environmental sustainability. tertiary-Amyl alcohol emerges as the preferred solvent, providing excellent conversion efficiency while maintaining green chemistry principles [6] [8]. This solvent offers advantages in terms of lower toxicity compared to traditional organic solvents and improved enzyme stability.

Comparative studies with various organic solvents demonstrate that tertiary-amyl alcohol provides superior performance compared to acetonitrile, acetone, tetrahydrofuran, and other conventional organic solvents [8]. The selection of environmentally benign solvents aligns with current trends toward sustainable synthetic methodologies.

Enzyme Loading and Reusability

Optimal enzyme loading represents a critical economic consideration in industrial applications. Studies reveal that 870 milligrams of Lipozyme TL IM provides the optimal balance between conversion efficiency and cost-effectiveness [6]. Higher enzyme loadings do not significantly improve conversion rates, while lower loadings result in reduced efficiency.

The reusability of Lipozyme TL IM represents a significant advantage for industrial applications. The immobilized enzyme can be recycled multiple times without significant loss of activity, contributing to the overall economic viability of the process [5] [6]. The catalyst demonstrates excellent stability under operational conditions, maintaining activity for extended periods.

Continuous-Flow Microreactor Optimization

Continuous-flow microreactor technology represents a transformative approach to chemical synthesis, offering advantages in terms of precise control over reaction parameters, enhanced mass and heat transfer, and improved safety profiles [9] [10] [11]. The application of microreactor technology to cinnamamide synthesis enables process intensification and improved synthetic efficiency.

Microreactor Design Considerations

Various microreactor designs have been employed for cinnamamide synthesis, each offering distinct advantages and limitations. Packed bed microreactors provide high surface area contact between reactants and immobilized catalysts, enabling efficient mass transfer and high conversion rates [11] [12]. These systems typically operate with volumes ranging from 2 to 10 milliliters and achieve conversion efficiencies of 85 to 95 percent.

Polyetheretherketone microreactors offer advantages in terms of chemical resistance and ease of fabrication. These systems operate with minimal pressure drop and demonstrate good performance for various synthetic transformations [9] [10]. The low pressure drop characteristics make them suitable for extended operation periods without significant pumping requirements.

| Reactor Type | Volume (mL) | Operating Temperature (°C) | Residence Time (min) | Pressure Drop (bar) | Conversion Efficiency (%) | Advantages |

|---|---|---|---|---|---|---|

| Packed Bed Microreactor | 2-10 | 40-80 | 10-300 | 0.1-2 | 85-95 | High surface area, good mixing |

| PEEK Microreactor | 0.01-0.5 | 20-100 | 1-60 | Minimal | 60-90 | Low pressure drop, easy fabrication |

| Glass Microreactor | 1-5 | 25-75 | 5-120 | 0.5-3 | 70-92 | Chemical resistance, optical access |

| PFA Microreactor | 0.5-2 | 0-120 | 0.5-30 | Low | 80-98 | Chemical inertness, flexibility |

| Monolithic Reactor | 2.49 | 70 | 302 | Moderate | 32 | Immobilized catalyst, long operation |

Process Intensification Strategies

Process intensification in continuous-flow systems involves optimization of multiple parameters simultaneously to achieve maximum productivity. Flow rate optimization enables precise control over residence time, which directly affects conversion efficiency [10] [13]. Studies demonstrate that flow rates of 31.2 microliters per minute provide optimal residence times for enzymatic cinnamamide synthesis.

Temperature control in microreactors offers advantages over batch systems due to enhanced heat transfer characteristics. The high surface area to volume ratio enables rapid heating and cooling, facilitating precise temperature control throughout the reaction volume [9] [10]. This capability is particularly important for temperature-sensitive enzymatic reactions.

Mixing and Mass Transfer Enhancement

Microreactor systems provide superior mixing characteristics compared to conventional batch reactors. The small dimensions and high surface area to volume ratios facilitate rapid mass transfer and efficient mixing [11] [12]. Various mixing strategies, including passive mixing elements and active mixing systems, can be employed to further enhance mass transfer rates.

The enhanced mixing characteristics of microreactors enable operation under conditions that would be impractical in batch systems. For example, rapid exothermic reactions can be safely conducted in microreactors due to efficient heat removal capabilities [10] [14]. This capability extends the range of feasible reaction conditions and potentially enables new synthetic pathways.

Stereoselective Propagation in Radical Polymerization

Stereoselective propagation in radical polymerization represents an advanced approach to controlling the stereochemical outcome of polymer formation. While traditional radical polymerization typically yields atactic polymers with random stereochemistry, various strategies have been developed to achieve stereocontrol [15] [16] [17].

Lewis Acid-Mediated Stereocontrol

Lewis acid-mediated stereocontrol represents one of the most effective approaches for achieving isotactic polymer formation in radical polymerization. The use of lithium triflate in combination with triethylamine enables formation of isotactic polyacrylates with meso percentages ranging from 74 to 93 percent [15] [16]. The mechanism involves coordination of the Lewis acid with carbonyl groups in the growing polymer chain, influencing the stereochemical outcome of subsequent monomer additions.

The stereocontrol mechanism involves coordination between the Lewis acid and both the last two amide groups in the growing radical chain and the approaching monomer. This coordination creates a chiral environment that favors specific stereochemical outcomes during propagation [15]. Temperature and monomer concentration significantly influence the degree of stereocontrol, with lower temperatures and concentrations generally providing enhanced isotacticity.

| Polymerization Method | Monomer Type | Tacticity Achieved | Conditions | Mechanism | Applications |

|---|---|---|---|---|---|

| Conventional Radical Polymerization | Vinyl amides | Atactic (random) | Standard conditions | Random propagation | General polymers |

| Lewis Acid Controlled | Acrylamides | Isotactic (74-93%) | Li(OTf), 60°C | Coordination control | Functional materials |

| Solvent Effect Controlled | N-vinyl compounds | Syndiotactic (enhanced) | Fluoroalcohols | Hydrogen bonding | Specialty polymers |

| Temperature Controlled | Methacrylamides | Isotactic (increased) | Low temperature | Reduced chain mobility | High-performance materials |

| Initiator Controlled | Vinyl esters | Heterotactic | Specific initiators | Radical selectivity | Coating applications |

Solvent Effects on Stereoselectivity

Solvent effects represent another important mechanism for achieving stereocontrol in radical polymerization. Fluoroalcohols, in particular, have demonstrated significant effects on the stereochemical outcome of vinyl ester polymerization [18]. The mechanism involves hydrogen bonding interactions between the fluoroalcohol solvent and the growing polymer chain, creating a chiral environment that influences monomer addition.

The use of fluoroalcohols as solvents enables enhanced syndiotactic specificity in vinyl acetate polymerization and increased isotacticity in vinyl benzoate polymerization [18]. The solvent effects are attributed to hydrogen bonding interactions that make the reactive species appear bulkier than their original size, influencing the stereochemical outcome of propagation reactions.

Temperature and Concentration Effects

Temperature represents a critical parameter influencing stereoselectivity in radical polymerization. Lower temperatures generally favor increased isotacticity due to reduced chain mobility and enhanced selectivity in monomer addition [15] [19]. The relationship between temperature and stereoselectivity follows predictable patterns, enabling optimization of reaction conditions for desired stereochemical outcomes.

Monomer concentration also significantly affects stereoselectivity, with lower concentrations generally providing enhanced stereocontrol. This effect is attributed to reduced probability of non-selective propagation events and increased influence of steric and electronic factors [19] [17]. The combination of optimized temperature and concentration conditions enables achievement of highly stereoregular polymers through radical polymerization.

Applications in Materials Science

Stereocontrolled radical polymerization enables synthesis of polymers with tailored properties for specific applications. Isotactic polymers generally exhibit higher crystallinity and mechanical strength compared to atactic analogs, making them suitable for high-performance materials applications [15] [16]. Syndiotactic polymers often display unique solubility and thermal properties that are valuable for specialty applications.